molecular formula C13H14N4O4S B2434589 2-(7-Cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid CAS No. 863003-26-3

2-(7-Cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid

Cat. No. B2434589
CAS RN: 863003-26-3
M. Wt: 322.34
InChI Key: ZKXYCFJEMIUHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid is a useful research compound. Its molecular formula is C13H14N4O4S and its molecular weight is 322.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Immunobiological Activity

The synthesis and immunobiological activity of base-substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives, including compounds with cyclopropylamino groups, have been explored. These compounds demonstrated significant immunostimulatory and immunomodulatory potency, with notable enhancement in the secretion of chemokines and augmentation of NO biosynthesis triggered primarily by IFN-gamma, highlighting their potential in immunological research and therapy (Doláková et al., 2005).

Novel Thiopyrimidine-Glucuronide Compounds

Research into novel thiopyrimidine-glucuronide compounds with promising biological activities has been conducted. These studies involve the synthesis of derivatives through various chemical reactions, leading to compounds with potential pharmacological applications. The synthesis process includes the formation of dihydropyrimidine skeletons and installation of pyrimidine rings with amino groups, indicating a methodological advancement in creating compounds with potential therapeutic uses (Wanare, 2022).

Antifolate Inhibitors

2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been synthesized as nonclassical antifolate inhibitors of thymidylate synthase, serving as antitumor and antibacterial agents. This research underscores the role of specific pyrimidinyl compounds in inhibiting key enzymes involved in DNA synthesis, with implications for the development of new treatments for cancer and bacterial infections (Gangjee et al., 1996).

Antibacterial Agents

The synthesis of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids as potential antibacterial agents showcases the application of cyclopropyl and pyrimidinyl derivatives in addressing bacterial resistance. These compounds' ability to serve as potent antibacterial agents emphasizes the significance of cyclopropyl and pyrimidinyl moieties in medicinal chemistry and drug discovery (Miyamoto et al., 1987).

One-Pot Three-Component Condensation Reaction

A novel one-pot three-component condensation reaction for synthesizing 5-deaza-5,8-dihydropterins demonstrates the versatility of pyrimidinyl derivatives in organic synthesis. This method allows for efficient and regiocontrolled synthesis of complex heterocyclic compounds, offering valuable insights into the synthesis of nucleotide analogs and other biologically active compounds (Bagley & Singh, 2001).

properties

IUPAC Name

2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-16-10-8(12(20)17(2)13(16)21)11(22-5-7(18)19)15-9(14-10)6-3-4-6/h6H,3-5H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXYCFJEMIUHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)O)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid

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